molecular formula C20H20N6O2 B12205000 1-(phenylcarbonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide

1-(phenylcarbonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B12205000
M. Wt: 376.4 g/mol
InChI Key: GHOPEFAEUCQWHO-UHFFFAOYSA-N
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Description

1-(phenylcarbonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a tetrazole moiety, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylcarbonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrazole Moiety: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenylcarbonyl Group: The phenylcarbonyl group can be attached through an acylation reaction using a suitable acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(phenylcarbonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(phenylcarbonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(phenylcarbonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(phenylcarbonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]piperidine-4-carboxamide: Unique due to its combination of a piperidine ring, tetrazole moiety, and phenylcarbonyl group.

    This compound: Similar compounds might include those with different substituents on the piperidine ring or variations in the tetrazole moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-benzoyl-N-[3-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20N6O2/c27-19(22-17-7-4-8-18(13-17)26-14-21-23-24-26)15-9-11-25(12-10-15)20(28)16-5-2-1-3-6-16/h1-8,13-15H,9-12H2,(H,22,27)

InChI Key

GHOPEFAEUCQWHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=NN=N3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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